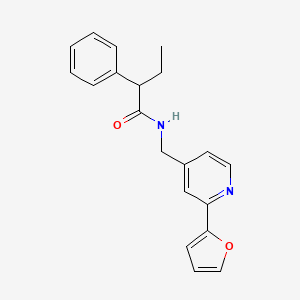

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is commonly referred to as Furan-Pyridine and has been synthesized using various methods. In

Applications De Recherche Scientifique

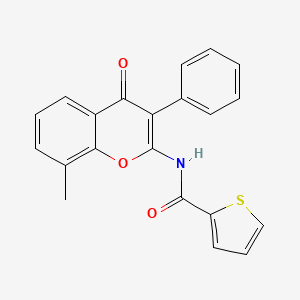

Synthesis and Antifungal Activity

A study involved synthesizing a novel compound with a structure involving furan and pyridine components, similar to the compound . This compound demonstrated good antifungal activity against various pathogens, indicating the potential of such compounds in developing antifungal agents (Xue Si, 2009).

Interaction with Nucleic Acids and Antioxidant Properties

Research on hydrazone complexes with metal ions and their interactions with nucleic acids and bovine serum albumin revealed significant antioxidant properties. This suggests the potential application of compounds with similar moieties in studying DNA interactions and antioxidant effects (P. Sathyadevi et al., 2012).

Synthesis of Cyclic Analogues

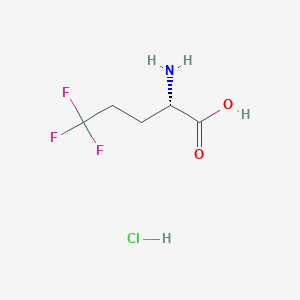

The synthesis of cyclic analogues of γ-aminobutyric acid from furan-containing compounds points to the importance of these structures in medicinal chemistry, especially in designing drugs targeting the central nervous system (S. Ebrik et al., 1998).

Biomass Conversion to Chemicals

A process for converting fructose to 5-hydroxymethylfurfural (HMF), a furan derivative, highlights the application of furan-containing compounds in producing renewable chemicals from biomass (Yuriy Román‐Leshkov et al., 2006).

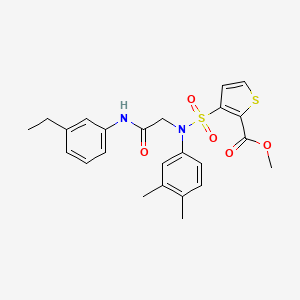

Antimicrobial Activity of Dihydropyridine Derivatives

The study on the synthesis of dihydropyridine derivatives and their antimicrobial activities emphasizes the potential of pyridine-containing compounds in the development of new antimicrobial agents (D. N. Joshi, 2015).

Mécanisme D'action

Target of Action

The primary target of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide is collagen prolyl-4-hydroxylase , an enzyme that plays a crucial role in the formation of stable collagen molecules .

Mode of Action

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide interacts with its target, collagen prolyl-4-hydroxylase, by inhibiting its activity . This interaction results in a decrease in the hydroxyproline content in cells , which is a direct measure of the enzyme’s activity.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This enzyme is responsible for the hydroxylation of proline residues in the collagen molecule, a critical step for the formation of stable collagen triple helices. By inhibiting this enzyme, the compound disrupts the formation of stable collagen molecules, affecting the overall collagen biosynthesis pathway.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide leads to a decrease in the hydroxyproline content in cells . This suggests a reduction in the formation of stable collagen molecules, which could have various molecular and cellular effects depending on the specific context.

Propriétés

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-2-17(16-7-4-3-5-8-16)20(23)22-14-15-10-11-21-18(13-15)19-9-6-12-24-19/h3-13,17H,2,14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPCQTRZTNVIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)oxolane](/img/structure/B2443192.png)

acetate](/img/structure/B2443193.png)

![7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2443194.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2443198.png)

![3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2443200.png)

![4-[3-(2-Bromo-4-fluorophenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2443204.png)

![5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid](/img/structure/B2443208.png)